1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene
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Overview
Description
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene is an organic compound with a complex structure that includes an ethoxy group, a benzene ring, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of ethoxybenzene with a suitable diene precursor under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its conjugated diene system and benzene ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene: A sesquiterpenoid with a similar diene system.
(2-ethoxy-4-methylpenta-1,4-dien-1-yl)benzene: Another compound with an ethoxy group and a conjugated diene system.
Uniqueness
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene is unique due to its specific arrangement of functional groups and the stability provided by its conjugated diene system. This stability and reactivity make it a valuable compound for various chemical transformations and applications.
Biological Activity
1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene, also known as a derivative of ethoxybenzene, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, chemical properties, biological effects, and potential applications in medicine and industry.
Molecular Structure:
- Molecular Formula: C14H18O
- Molecular Weight: 202.29 g/mol
- CAS Number: 266351-96-6
Structural Representation:
The compound's structure is characterized by a benzene ring substituted with an ethoxy group and a conjugated diene system.
Property | Value |
---|---|
CAS No. | 266351-96-6 |
Molecular Formula | C14H18O |
Molecular Weight | 202.29 g/mol |
IUPAC Name | 1-ethoxy-4-(2-methylpenta-1,3-dienyl)benzene |
Synthesis Methods
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. A common method includes the alkylation of ethoxybenzene using a suitable diene precursor under acidic conditions, often facilitated by Lewis acid catalysts like aluminum chloride (AlCl3) .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the conjugated diene system may enhance free radical scavenging abilities, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The compound's ability to inhibit bacterial growth could be attributed to its structural features that allow interaction with microbial cell membranes .
The mechanism of action for this compound may involve:
- Interaction with Cell Membranes: The hydrophobic nature of the benzene ring and the diene system allows for integration into lipid membranes.
- Free Radical Scavenging: The conjugated diene system can stabilize free radicals, thereby mitigating cellular damage.
Study on Antioxidant Activity
A study conducted on structurally similar compounds demonstrated that those with a conjugated diene system exhibited enhanced antioxidant properties compared to their saturated counterparts. This suggests that this compound could similarly benefit from such properties .
Antimicrobial Testing
In vitro tests have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial proliferation .
Potential Applications
Given its biological activities, this compound could have several applications:
- Pharmaceuticals: As a potential lead compound in drug development targeting oxidative stress-related diseases or infections.
- Cosmetics: Its antioxidant properties may be harnessed in skincare formulations to protect against oxidative damage.
- Food Industry: Potential use as a natural preservative due to its antimicrobial effects.
Properties
CAS No. |
266351-96-6 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-ethoxy-4-(2-methylpenta-1,3-dienyl)benzene |
InChI |
InChI=1S/C14H18O/c1-4-6-12(3)11-13-7-9-14(10-8-13)15-5-2/h4,6-11H,5H2,1-3H3 |
InChI Key |
LLPZJDLJMCHBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C)C=CC |
Origin of Product |
United States |
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